

# Spectroscopic Profiling and Structural Characterization of 6-Chloro-4-methoxy-3-phenylpyridazine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	6-Chloro-4-methoxy-3-phenylpyridazine
CAS No.:	40020-02-8
Cat. No.:	B1627586

[Get Quote](#)

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals

## Executive Summary and Chemical Context

The heterocyclic compound **6-Chloro-4-methoxy-3-phenylpyridazine** (also known in agrochemical contexts as Pyridafol-O-methyl or CL-9869) is a highly functionalized aromatic system. It is widely recognized both as a critical environmental metabolite of the photosystem II-inhibiting herbicide Pyridate[1] and as a highly versatile electrophilic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis[2].

Because the pyridazine core is highly electron-deficient, the addition of a strongly electron-withdrawing chlorine atom at C6 and an electron-donating methoxy group at C4 creates a complex "push-pull" electronic environment. For researchers and application scientists, accurately mapping this electronic topology using orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—is paramount for structural validation and purity assessment.

This whitepaper provides a comprehensive, self-validating analytical framework to characterize this molecule, detailing not just the expected data, but the causality behind the experimental choices and the observed spectral phenomena.

## Physicochemical Grounding

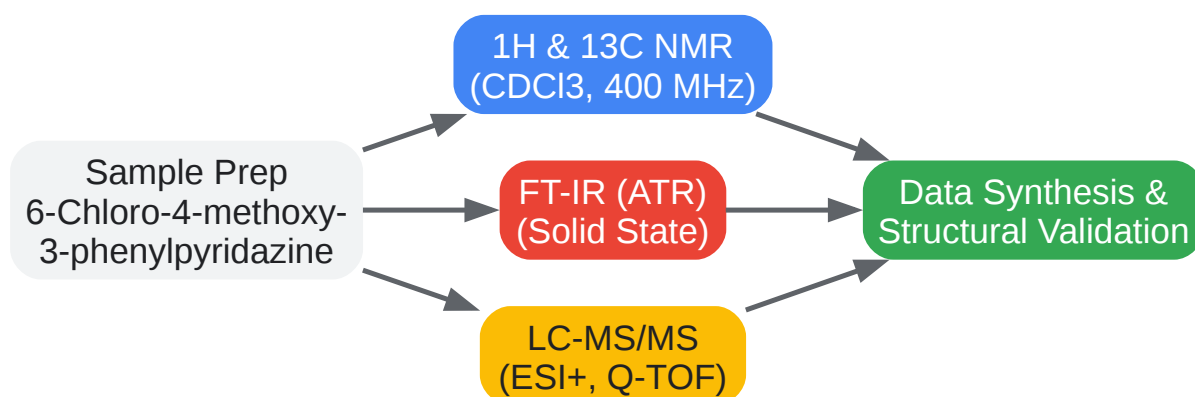
Before deploying high-resolution spectroscopy, it is critical to establish the baseline physicochemical properties of the target analyte. The presence of the halogen and the heteroaromatic nitrogen atoms dictates the ionization strategy for MS and the solvent selection for NMR.

Table 1: Core Physicochemical Properties

Property	Value
IUPAC Name	6-Chloro-4-methoxy-3-phenylpyridazine
Molecular Formula	C <sub>11</sub> H <sub>9</sub> ClN <sub>2</sub> O
Monoisotopic Mass	220.04034 Da[3]
SMILES String	<chem>COC1=CC(=NN=C1C2=CC=CC=C2)Cl</chem> [3]
Role / Origin	Pyridate metabolite (CL-9869)[4]; Synthetic intermediate[2]

## Analytical Workflow & Self-Validating Protocols

As a Senior Application Scientist, I mandate that no single analytical technique is sufficient for absolute structural confirmation. A self-validating system requires orthogonal data streams: MS confirms the molecular weight and isotopic signature, NMR maps the atomic connectivity and electronic shielding, and IR validates the functional groups.



[Click to download full resolution via product page](#)

Fig 1. Multi-modal spectroscopic workflow for structural validation of the pyridazine derivative.

## Protocol 3.1: High-Resolution NMR Acquisition

Causality behind the method: We select deuterated chloroform ( $\text{CDCl}_3$ ) over  $\text{DMSO-d}_6$  because  $\text{CDCl}_3$  provides a non-exchanging, relatively non-polar environment that perfectly solubilizes the lipophilic pyridazine derivative without suppressing the critical methoxy singlet or causing solvent-induced shifts in the aromatic region.

- Dissolve 15 mg of the purified compound in 0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v TMS as an internal standard.
- Transfer to a 5 mm precision NMR tube.
- Acquire  $^1\text{H}$  NMR at 400 MHz (16 scans, 2s relaxation delay) to ensure quantitative integration of the methoxy group.
- Acquire  $^{13}\text{C}$  NMR at 100 MHz (1024 scans, complete proton decoupling) to resolve the quaternary carbons of the pyridazine ring.

## Protocol 3.2: ATR-FTIR Analysis

Causality behind the method: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. Pressing KBr pellets can induce high-pressure halide exchange or polymorph transitions. ATR allows for direct, non-destructive analysis of the solid crystalline powder, preventing moisture absorption that could mask the C-H overtone regions.

- Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).
- Place 2-3 mg of the solid sample directly onto the crystal.
- Apply uniform pressure using the anvil.
- Acquire 32 scans from 4000 to 400  $\text{cm}^{-1}$  at a resolution of 4  $\text{cm}^{-1}$ .

## Protocol 3.3: LC-HRMS/MS Profiling

Causality behind the method: Positive Electrospray Ionization (ESI+) is utilized because the basic nitrogen atoms in the pyridazine ring readily accept protons in an acidic mobile phase (0.1% Formic Acid). This soft ionization preserves the intact molecular ion, allowing us to observe the critical  $^{35}\text{Cl}/^{37}\text{Cl}$  isotopic ratio before applying Collision-Induced Dissociation (CID) for fragmentation.

- Prepare a 1  $\mu\text{g}/\text{mL}$  solution in 50:50 Acetonitrile:Water (0.1% Formic Acid).
- Inject 2  $\mu\text{L}$  into a Q-TOF mass spectrometer.
- Isolate the  $[\text{M}+\text{H}]^+$  parent ion ( $m/z$  221.04) and apply a collision energy of 20-25 eV.

## Spectroscopic Data Synthesis & Mechanistic Causality

### Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  NMR spectrum is defined by the stark electronic contrast between the functional groups. The C5 proton of the pyridazine ring is a critical diagnostic marker. While the adjacent nitrogens and the C6-chlorine strongly deshield the ring via inductive withdrawal (-I), the C4-methoxy oxygen lone pairs donate electron density via resonance (+M), pushing the C5 proton shift to approximately 7.15 ppm.

Table 2:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality / Notes
3.95	Singlet (s)	3H	-OCH <sub>3</sub>	Deshielded by the electronegative oxygen.
7.15	Singlet (s)	1H	Pyridazine C5-H	Isolated proton; shielded by +M effect of C4-methoxy.
7.45 - 7.55	Multiplet (m)	3H	Phenyl meta/para-H	Standard aromatic resonance.
7.85 - 7.95	Multiplet (m)	2H	Phenyl ortho-H	Deshielded by anisotropic effect of the adjacent C=N bond.

Table 3: <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
56.2	-OCH <sub>3</sub> (Aliphatic)
114.5	Pyridazine C5 (Strongly shielded by methoxy resonance)
128.4, 129.1, 129.8	Phenyl C-meta, C-para, C-ortho
135.2	Phenyl C-ipso
152.4	Pyridazine C6 (Attached to Chlorine)
155.8	Pyridazine C4 (Attached to Methoxy)
158.3	Pyridazine C3 (Attached to Phenyl)

## Infrared (IR) Spectroscopy Data

The vibrational modes of **6-chloro-4-methoxy-3-phenylpyridazine** reflect its rigid, conjugated nature. The C=N stretch of the pyridazine ring is highly conjugated, shifting it slightly lower than an isolated imine.

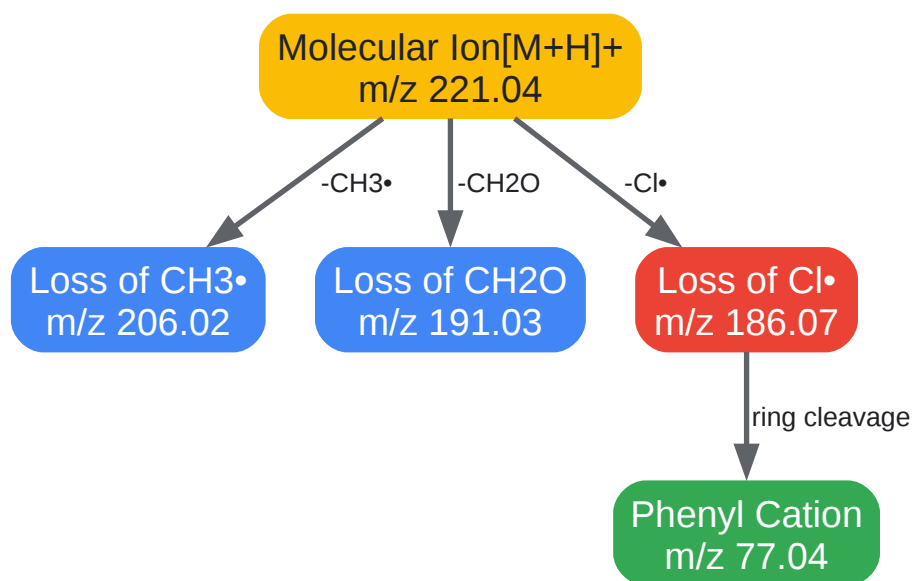
Table 4: FT-IR (ATR) Peak Assignments

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065	Weak	Aromatic C-H stretching
2945	Weak	Aliphatic C-H stretching (Methoxy group)
1580	Strong	C=N stretching (Pyridazine ring)
1245	Strong	C-O-C asymmetric stretching
1090	Medium	C-O-C symmetric stretching
760	Strong	C-Cl stretching

## Mass Spectrometry (MS) Data

In the ESI+ mass spectrum, the molecule is detected as the [M+H]<sup>+</sup> ion. The presence of a single chlorine atom is unambiguously verified by the M and M+2 peaks appearing in a characteristic 3:1 relative abundance ratio (m/z 221.04 and 223.04).

Upon MS/MS fragmentation, the molecule undergoes predictable neutral losses. The methoxy group is highly susceptible to the homolytic loss of a methyl radical ( $\bullet\text{CH}_3$ ) or the neutral loss of formaldehyde ( $\text{CH}_2\text{O}$ ), yielding stable fragment ions.



[Click to download full resolution via product page](#)

Fig 2. Proposed ESI-MS fragmentation pathway for **6-chloro-4-methoxy-3-phenylpyridazine**.

Table 5: HRMS (ESI+) Fragmentation Data

m/z (Observed)	Relative Abundance	Ion Assignment	Mechanistic Origin
221.0476	100%	[M+H] <sup>+</sup> ( <sup>35</sup> Cl)	Protonation of pyridazine nitrogen.
223.0446	~33%	[M+H] <sup>+</sup> ( <sup>37</sup> Cl)	Natural isotopic distribution of Chlorine.
206.0241	45%	[M+H - CH <sub>3</sub> ] <sup>+</sup>	Homolytic cleavage of the methoxy methyl group.
191.0371	20%	[M+H - CH <sub>2</sub> O] <sup>+</sup>	Neutral loss of formaldehyde.
186.0788	15%	[M+H - Cl] <sup>+</sup>	Cleavage of the C-Cl bond.

## Conclusion

The comprehensive spectroscopic profiling of **6-chloro-4-methoxy-3-phenylpyridazine** requires a deep understanding of its highly conjugated, push-pull electronic system. By utilizing  $\text{CDCl}_3$  for high-resolution NMR, non-destructive ATR-FTIR for functional group mapping, and ESI+ LC-HRMS for isotopic and fragmentation analysis, researchers can establish a self-validating analytical framework. This robust methodology ensures absolute structural confidence, whether the compound is being tracked as an environmental agrochemical metabolite[5] or utilized as a masked carbonyl equivalent in advanced Suzuki-Miyaura cross-coupling pharmaceutical syntheses[2].

## References

- PubChemLite: **6-chloro-4-methoxy-3-phenylpyridazine**. University of Luxembourg / PubChem Database. [3](#)
- Pyridafol-O-methyl (Ref: CL-9869). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [1](#)
- Sotelo, E., & Raviña, E. (2002). Pyridazines. Part 26: Efficient and Regioselective Pd-Catalysed Arylation of 4-Bromo-6-chloro-3-phenylpyridazine. *Synlett*. [2](#)
- Pyridate. Petition for the Establishment of Permanent Tolerances for Residues in/on Mint. Regulations.gov (U.S. Environmental Protection Agency). [4](#)
- Pyridate | CID 41463. National Center for Biotechnology Information. PubChem Compound Database. [5](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Pyridafol-O-methyl \(Ref: CL-9869\) \[sitem.herts.ac.uk\]](#)

- [2. Thieme E-Journals - Synlett / Abstract \[thieme-connect.de\]](#)
- [3. PubChemLite - 6-chloro-4-methoxy-3-phenylpyridazine \(C11H9ClN2O\) \[pubchemlite.lcsb.uni.lu\]](#)
- [4. downloads.regulations.gov \[downloads.regulations.gov\]](#)
- [5. Pyridate | C19H23ClN2O2S | CID 41463 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Profiling and Structural Characterization of 6-Chloro-4-methoxy-3-phenylpyridazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1627586/docs#spectroscopic-profiling-and-structural-characterization-of-6-chloro-4-methoxy-3-phenylpyridazine\]](https://www.benchchem.com/product/b1627586/docs#spectroscopic-profiling-and-structural-characterization-of-6-chloro-4-methoxy-3-phenylpyridazine)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check